Noribogaine
描述
属性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12+,16+,19+/m1/s1 |
InChI 键 |
RAUCDOKTMDOIPF-RYRUWHOVSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
手性 SMILES |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
规范 SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O |
同义词 |
12-hydroxy-ibogamine 12-hydroxyibogamine 12-OH-ibogamine noribogaine |
产品来源 |
United States |
准备方法
Base-Catalyzed Demethoxycarbonylation
The most well-documented method involves the hydrolysis of voacangine, a naturally occurring iboga alkaloid. This process employs alkaline conditions to cleave the methyl ester group at the C10 position, yielding noribogaine through demethoxycarbonylation.
Reaction Conditions:
-
Reagent: Aqueous sodium hydroxide (2–5 M)
-
Temperature: 80–100°C
-
Duration: 6–12 hours
Mechanistic Pathway:
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. Subsequent elimination of methanol generates the carboxylic acid intermediate, which undergoes decarboxylation to produce this compound.
Purification Challenges:
-
Co-products include voacangine hydrolysis byproducts (e.g., 10-hydroxycoronaridine)
-
Column chromatography with silica gel (ethyl acetate/methanol 9:1) is required for isolation
O-Demethylation of Ibogaine
Boron Tribromide-Mediated Demethylation
This compound is synthesized from ibogaine through selective O-demethylation at the C12 position. This method, optimized by González et al., uses boron tribromide (BBr₃) as the demethylating agent.
Optimized Protocol:
| Parameter | Specification |
|---|---|
| Solvent | 1,2-Dichloroethane (dry) |
| Reagent | BBr₃ (1.5 eq), ethanethiol (4.0 eq) |
| Temperature | 55°C |
| Reaction Time | 2 hours |
| Yield | 89% (this compound free base) |
Critical Considerations:
-
Ethanethiol acts as a scavenger for excess BBr₃, preventing over-dealkylation
-
Hydrochloride salt formation improves stability: this compound·HCl solubility = 32 mg/mL in saline
Enzymatic Biosynthesis Pathways
Cytochrome P450-Catalyzed Hydroxylation
Recent advances in biocatalysis have identified I10H (cytochrome P450) and N10OMT (O-methyltransferase) as key enzymes for this compound production.
In Vitro Enzyme System:
| Component | Function |
|---|---|
| I10H | Hydroxylates ibogamine at C10 |
| N10OMT | Transfers methyl groups to this compound |
Reaction Performance:
-
Substrate: Ibogamine (1 mM)
-
Cofactors: NADPH (for I10H), SAM (for N10OMT)
Advantages Over Chemical Methods:
-
Stereoselectivity: >99% enantiomeric excess
-
Byproduct Reduction: No toxic halogenated waste
Industrial-Scale Production Challenges
Catalyst Screening for Demethoxycarbonylation
Industrial implementation requires optimization of heterogeneous catalysts to improve reaction turnover.
Catalyst Comparison Table:
Solvent System Optimization
Polar aprotic solvents enhance reaction kinetics but complicate downstream processing:
Solvent Effects on Yield:
-
DMF: 78% yield (high boiling point limits scalability)
-
THF: 65% yield (easier removal but lower conversion)
Analytical Characterization of Synthetic Products
化学反应分析
Types of Reactions: Noribogaine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit different pharmacological activities .
科学研究应用
作用机制
The exact mechanism of action of Noribogaine is not fully understood, but it is believed to involve multiple molecular targets and pathways . The compound interacts with various receptor systems, including the serotonin transporter, kappa opioid receptor (KOR), and N-methyl-D-aspartate receptor (NMDAR) . These interactions contribute to its effects on mood, cognition, and addiction .
相似化合物的比较
Comparison with Similar Compounds
Ibogaine
Ibogaine, the parent compound, is metabolized to noribogaine but exhibits distinct pharmacokinetic and safety profiles:
This compound’s longer half-life and µ-opioid agonism make it a candidate for sustained anti-addictive therapy, though its cardiac risks parallel ibogaine’s QTc effects .
Oxa-Noribogaine and Oxa-Iboga Alkaloids
Structural analogs like oxa-noribogaine and epi-oxa-noribogaine were designed to retain efficacy while reducing cardiotoxicity:
Oxa-noribogaine’s safety profile is attributed to multi-ion channel engagement (e.g., Nav1.5), counteracting hERG-mediated arrhythmia .
Other DAT-Affecting Compounds
This compound outperforms analogs in enhancing DAT expression, critical for addiction therapy:
| Compound | % Increase in Mature DAT (vs. Control) |
|---|---|
| This compound | 251 ± 17.8% |
| PAL-594 | 166 ± 8.7% |
| Bicifadine | 149 ± 15.0% |
| Tetrahydroharmine | 137 ± 6.8% |
| RTI-20 | 147 ± 8.0% |
Opioid and NMDA Receptor Ligands
- U50,488 (κ-opioid agonist): this compound lacks generalization to U50,488 in discriminative stimulus assays, suggesting divergent mechanisms .
常见问题
Q. What are the primary neuropharmacological mechanisms underlying noribogaine’s anti-addictive effects?
Methodological Answer: this compound interacts with multiple neurotransmitter systems, including μ-opioid receptors (Ki ~1–3 µM), serotonin transporters (SERT), and κ-opioid receptors. Key approaches include:
- Radioligand binding assays to quantify receptor affinity .
- In vivo microdialysis in rodent models to measure dopamine/serotonin release in reward pathways (e.g., nucleus accumbens) .
- Knockout rodent models to isolate specific receptor contributions (e.g., μ-opioid receptor knockout mice) .
Q. How do researchers mitigate cardiac risks (e.g., QT prolongation) in preclinical this compound studies?
Methodological Answer:
Q. What standardized models are used to evaluate this compound’s efficacy in substance use disorders?
Methodological Answer:
- Operant self-administration paradigms (e.g., morphine/ethanol SA in rats) to quantify reward suppression .
- Conditioned place preference (CPP) to measure extinction of drug-context associations .
- Withdrawal symptom scoring (e.g., Geller-Seifter conflict test for anxiety-like behaviors) .
Advanced Research Questions
Q. How do contradictory findings on this compound’s GDNF induction (vs. 18-MC) inform mechanistic hypotheses?
Methodological Answer:
- Structural-activity relationship (SAR) studies comparing this compound (12-hydroxy) and 18-MC (methoxy) .
- siRNA knockdown of GDNF pathways in VTA neurons to validate causality .
- RNA-seq to identify differential gene expression profiles post-treatment .
| Contradictory Data | Experimental System | Reference |
|---|---|---|
| This compound ↑ GDNF (EC50 ~10 µM); 18-MC no effect | SH-SY5Y cells | |
| Both compounds reduce morphine SA in rats | In vivo SA model |
Q. What experimental designs address this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in rodents vs. humans?
Methodological Answer:
Q. How can researchers reconcile this compound’s serotonin transporter (SERT) pharmacochaperoning activity with its receptor promiscuity?
Methodological Answer:
- Co-immunoprecipitation to map HSP70/HSP90 interactions with SERT .
- Fluorescence resonance energy transfer (FRET) to track SERT conformational changes .
- Selective serotonin depletion (e.g., para-chlorophenylalanine) to isolate SERT-independent effects .
Methodological Challenges & Recommendations
- Cardiotoxicity Screening : Prioritize in vitro hERG assays (IC50 thresholds <10 µM) and in vivo telemetry in non-anesthetized models to avoid false negatives .
- Neuroplasticity Studies : Combine RNAscope for GDNF mRNA localization and optogenetics to validate VTA-specific pathways .
- Data Reproducibility : Standardize this compound sourcing (e.g., NMR-validated purity >99.9%) and avoid aqueous stock solutions >1 mM to prevent precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
